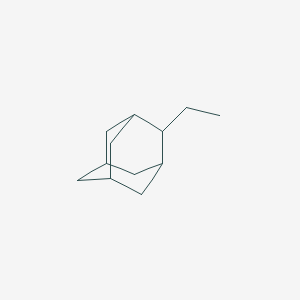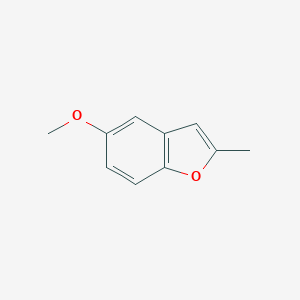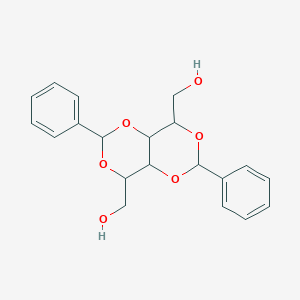
Benzylidene iditol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Benzylidene iditol, also known as 1-benzylidene sorbitol or BIS, is a sugar derivative that has attracted attention in the scientific community due to its potential applications in various fields such as medicine, food industry, and material science. BIS is a crystalline solid that is soluble in water and has a sweet taste.
Mecanismo De Acción
The mechanism of action of BIS is not fully understood. However, studies have shown that BIS inhibits the growth of bacteria by disrupting their cell walls. BIS has also been shown to inhibit the growth of cancer cells by inducing cell death.
Efectos Bioquímicos Y Fisiológicos
BIS has been shown to have low toxicity and is well tolerated by the body. Studies have shown that BIS does not have any significant effects on blood glucose levels or insulin secretion. BIS has also been shown to have antioxidant properties and can scavenge free radicals in the body.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
BIS has several advantages for lab experiments. It is easy to synthesize and is readily available. BIS is also stable and can be stored for long periods without degradation. However, BIS has some limitations. It is sensitive to moisture and can easily hydrolyze in the presence of water. BIS also has a low solubility in organic solvents, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for the study of BIS. One potential area of research is the use of BIS in the development of new antibacterial agents. BIS can also be studied for its potential use in the treatment of other diseases such as diabetes and Alzheimer's disease. Another area of research is the synthesis of new materials using BIS as a building block. Finally, the use of BIS as a sweetener and a humectant in the food industry can also be further explored.
Conclusion:
Benzylidene iditol is a sugar derivative that has attracted attention in the scientific community due to its potential applications in various fields such as medicine, food industry, and material science. BIS can be synthesized through a condensation reaction between sorbitol and benzaldehyde in the presence of an acid catalyst. BIS has been extensively studied for its potential applications in various fields, and its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed in this paper.
Métodos De Síntesis
BIS can be synthesized through a reaction between sorbitol and benzaldehyde in the presence of an acid catalyst. The reaction proceeds through a condensation reaction, where the hydroxyl group of sorbitol and the carbonyl group of benzaldehyde react to form a double bond. The acid catalyst helps in the formation of the double bond and also aids in the removal of water molecules formed during the reaction. The reaction is carried out at a temperature of around 100°C, and the product is obtained as a white crystalline solid.
Aplicaciones Científicas De Investigación
BIS has been extensively studied for its potential applications in various fields. In the medical field, BIS has been shown to have antibacterial properties and has been used as an additive in dental materials to prevent tooth decay. BIS has also been studied for its potential use in cancer treatment, where it has been shown to inhibit the growth of cancer cells. In the food industry, BIS has been used as a sweetener and a humectant. BIS has also been studied for its potential use in material science, where it has been used as a building block for the synthesis of new materials.
Propiedades
Número CAS |
13265-76-4 |
|---|---|
Nombre del producto |
Benzylidene iditol |
Fórmula molecular |
C20H22O6 |
Peso molecular |
358.4 g/mol |
Nombre IUPAC |
[4-(hydroxymethyl)-2,6-diphenyl-4,4a,8,8a-tetrahydro-[1,3]dioxino[5,4-d][1,3]dioxin-8-yl]methanol |
InChI |
InChI=1S/C20H22O6/c21-11-15-18-17(25-19(23-15)13-7-3-1-4-8-13)16(12-22)24-20(26-18)14-9-5-2-6-10-14/h1-10,15-22H,11-12H2 |
Clave InChI |
WZACICAIHONNQP-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2OC(C3C(O2)C(OC(O3)C4=CC=CC=C4)CO)CO |
SMILES canónico |
C1=CC=C(C=C1)C2OC(C3C(O2)C(OC(O3)C4=CC=CC=C4)CO)CO |
Otros números CAS |
13265-76-4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



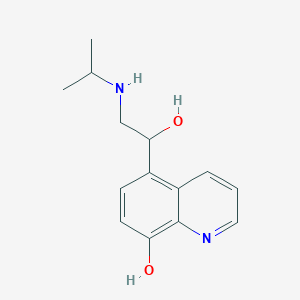
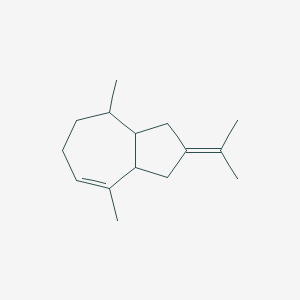
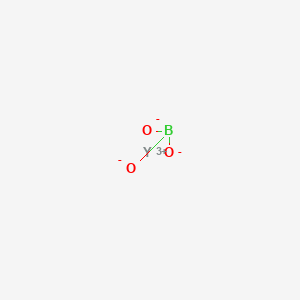
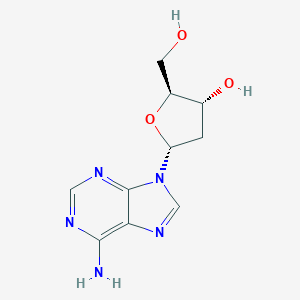
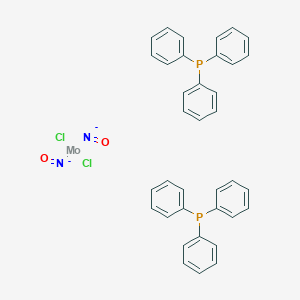
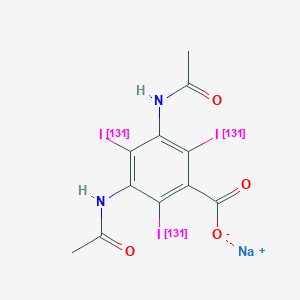

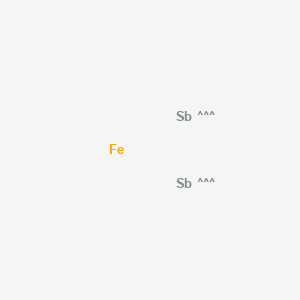
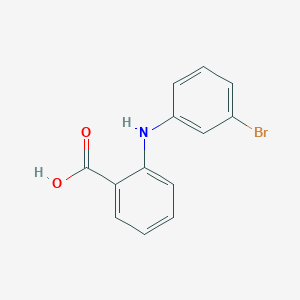
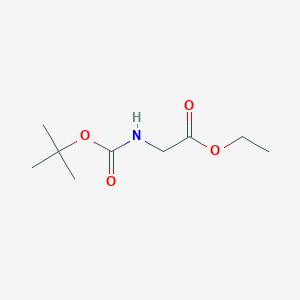
![1-Bromo-5,8,8-trimethyl-3-oxabicyclo[3.2.1]octane-2,4-dione](/img/structure/B85119.png)

